molecular formula C14H15NO3 B2757147 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 1353878-28-0

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2757147
CAS No.: 1353878-28-0
M. Wt: 245.278
InChI Key: UJVZAUBWPMKTOP-UHFFFAOYSA-N
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Description

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a derivative of hydroxycoumarins, which are known for their diverse biological activities. This compound is part of the larger family of coumarins, which are popular heterocycles with known anti-inflammatory, antioxidant, and anticancer properties .

Scientific Research Applications

This compound has several scientific research applications:

Future Directions

The future directions for research on “7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of coumarin derivatives, this compound may have potential as a therapeutic agent .

Preparation Methods

The synthesis of 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can be achieved through the Mannich reaction, which involves the condensation of 7-hydroxycoumarin with formaldehyde and pyrrolidine . The reaction typically proceeds under mild conditions, and the product is purified through flash chromatography. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other Mannich bases of hydroxycoumarins, such as:

  • 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
  • 8-(diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one These compounds share similar biological activities but differ in their specific substituents, which can affect their potency and selectivity. 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific pyrrolidinyl substitution, which contributes to its distinct biological properties.

Properties

IUPAC Name

7-hydroxy-4-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-11-3-4-12-10(9-15-5-1-2-6-15)7-14(17)18-13(12)8-11/h3-4,7-8,16H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVZAUBWPMKTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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